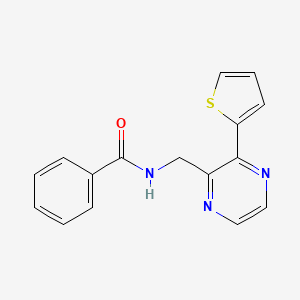

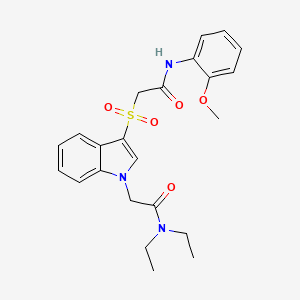

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as TPBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TPBM has been studied for its ability to act as a therapeutic agent in treating cancer, neurological disorders, and inflammation. In

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis and Biological Activities

- Research by Mohareb et al. (2004) focused on synthesizing benzo[b]thiophen-2-yl-hydrazonoesters and investigating their reactivity towards the formation of pyrazole, isoxazole, and other derivatives, demonstrating the compound's role in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimycobacterial Properties

- Zítko et al. (2018) designed and evaluated N-(pyrazin-2-yl)benzamides for their in vitro antimycobacterial activity, highlighting the potential of these compounds in addressing infections caused by Mycobacterium tuberculosis and other non-tuberculous mycobacterial strains. The study suggests certain derivatives possess selective activity and lower cytotoxicity, indicating their significance in developing antimycobacterial agents (Zítko, Mindlová, Valášek, Jand’ourek, Paterová, Janoušek, Konečná, & Doležal, 2018).

Synthesis and Optical Properties

- Ahmad et al. (2021) explored the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions, analyzing their electronic and nonlinear optical properties through DFT calculations. This research underscores the compound's potential in the development of materials with specific electronic and optical functionalities (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).

Anticancer Activities

- Srinivasarao et al. (2020) reported on the design, synthesis, and anti-tubercular evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. Some of these derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra, suggesting their potential as anti-tubercular agents and highlighting the importance of structural modification in enhancing biological activity (Srinivasarao, Nandikolla, Suresh, Calster, De Voogt, Cappoen, Ghosh, Aggarwal, Murugesan, & Chandra Sekhar, 2020).

Wirkmechanismus

Target of Action

The primary target of N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is Mycobacterium tuberculosis H37Ra, making it a potential candidate for anti-tubercular therapy . It’s also suggested that the compound might have inhibitory effects on Bruton’s tyrosine kinase (BTK).

Mode of Action

The exact mode of action of This compound It’s known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM . This suggests that the compound interacts with its targets in a way that inhibits their function.

Biochemical Pathways

The biochemical pathways affected by This compound Given its inhibitory effects on mycobacterium tuberculosis h37ra and Bruton’s tyrosine kinase (BTK), it’s likely that the compound affects the pathways associated with these targets.

Result of Action

The molecular and cellular effects of This compound It’s known that the compound exhibits significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit the growth or function of this bacterium.

Eigenschaften

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-16(12-5-2-1-3-6-12)19-11-13-15(18-9-8-17-13)14-7-4-10-21-14/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKJMSFAVAEZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2728875.png)

![3-Cyclopropyl-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2728878.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)

![3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2728883.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]tetrazole](/img/structure/B2728890.png)

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)